α1-Adrenoceptor Antagonist Potency in Vascular Tissue: Dicentrine Versus Prazosin, Phentolamine, and Yohimbine
In rat isolated thoracic aorta, dicentrine exhibited competitive α1-adrenoceptor antagonism with pA2 values of 8.19 ± 0.09 against noradrenaline and 9.01 ± 0.10 against phenylephrine. The same study measured pA2 values for the reference antagonists: prazosin (pA2 = 10.60 ± 0.10), phentolamine (pA2 = 7.53 ± 0.10), and yohimbine (pA2 = 6.20 ± 0.05). Dicentrine thus occupies an intermediate potency band—approximately 253-fold less potent than the synthetic quinazoline prazosin, yet 4.6-fold more potent than the imidazoline phentolamine and 631-fold more potent than the α2-preferring yohimbine—with an atypically high phenylephrine/noradrenaline pA2 selectivity ratio (~6.6-fold) not observed with prazosin [1].
| Evidence Dimension | α1-adrenoceptor antagonist pA2 (competitive blockade of agonist-induced vasoconstriction) |
|---|---|
| Target Compound Data | Dicentrine pA2 (noradrenaline) = 8.19 ± 0.09; pA2 (phenylephrine) = 9.01 ± 0.10 |
| Comparator Or Baseline | Prazosin pA2 = 10.60 ± 0.10; Phentolamine pA2 = 7.53 ± 0.10; Yohimbine pA2 = 6.20 ± 0.05 |
| Quantified Difference | Dicentrine is 253-fold less potent than prazosin, 4.6-fold more potent than phentolamine, and 631-fold more potent than yohimbine at α1-adrenoceptors |
| Conditions | Rat isolated thoracic aorta; noradrenaline (NA)- and phenylephrine (PE)-induced vasoconstriction; cumulative concentration-response curves; Schild analysis for competitive antagonism |
Why This Matters
Dicentrine's intermediate α1 potency and pronounced phenylephrine/noradrenaline pA2 disparity distinguish it from classical α1 blockers, making it valuable as a pharmacological probe for α1-adrenoceptor subtype discrimination in vascular preparations where prazosin's high potency may obscure nuanced subtype pharmacology.
- [1] Teng CM, Yu SM, Ko FN, Chen CC, Huang YL, Huang TF. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla. Br J Pharmacol. 1991 Nov;104(3):651-6. doi: 10.1111/j.1476-5381.1991.tb12484.x. PMID: 1686739. View Source
